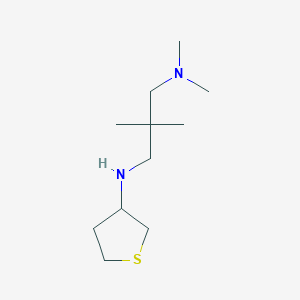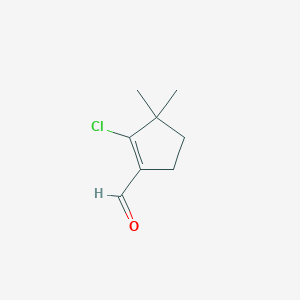
2-Chloro-3,3-dimethylcyclopent-1-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,3-dimethylcyclopent-1-ene-1-carbaldehyde: is a chemical compound with the following properties:
Chemical Formula: CHClO
Molecular Weight: 172.61 g/mol
CAS Number: 1416808-92-8
Chemical Reactions Analysis
Reactivity: 2-Chloro-3,3-dimethylcyclopent-1-ene-1-carbaldehyde can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur at the chloro group.
Other Transformations: Additional reactions may involve functional group modifications.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. Researchers typically use appropriate catalysts, solvents, and temperature conditions.
Major Products: The major products formed from these reactions include derivatives of the aldehyde group, such as alcohols, acids, or imines.
Scientific Research Applications
2-Chloro-3,3-dimethylcyclopent-1-ene-1-carbaldehyde finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Chemical Biology: Investigations into its reactivity and interactions contribute to our understanding of chemical processes.
Mechanism of Action
The precise mechanism by which 2-Chloro-3,3-dimethylcyclopent-1-ene-1-carbaldehyde exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may compare this compound with structurally related aldehydes or cyclopentene derivatives. Its uniqueness lies in the combination of chlorine substitution and the cyclopentene ring.
Properties
Molecular Formula |
C8H11ClO |
|---|---|
Molecular Weight |
158.62 g/mol |
IUPAC Name |
2-chloro-3,3-dimethylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C8H11ClO/c1-8(2)4-3-6(5-10)7(8)9/h5H,3-4H2,1-2H3 |
InChI Key |
WALCCBQSHAMPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C1Cl)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)
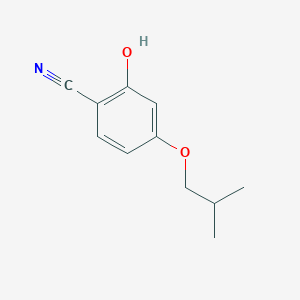
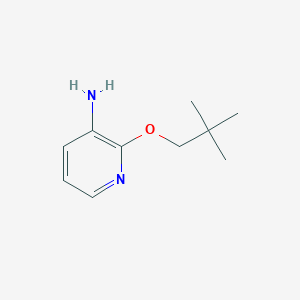
![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)
![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)
![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)

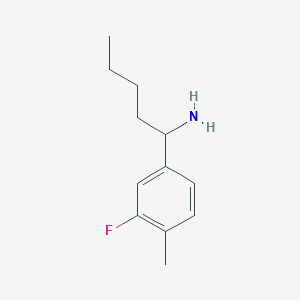
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)
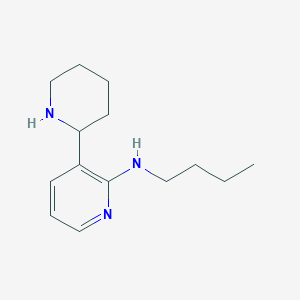

![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)
![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
